molecular formula C11H21N3O3 B1401067 Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate CAS No. 1361111-44-5

Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate

Cat. No. B1401067
M. Wt: 243.3 g/mol
InChI Key: LLMQGLJMJBYWIU-UHFFFAOYSA-N
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Description

Tert-Butyl 1-piperazinecarboxylate, also known as Olaparib Impurity 7, is an impurity of Olaparib . It has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 .


Synthesis Analysis

Tert-butyl 1-piperazinecarboxylate can be synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . It undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .


Molecular Structure Analysis

The molecular structure of Tert-butyl 1-piperazinecarboxylate has been confirmed by single crystal X-ray diffraction analysis . The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

Tert-butyl 1-piperazinecarboxylate undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .


Physical And Chemical Properties Analysis

Tert-butyl 1-piperazinecarboxylate is a solid substance . It has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 . The SMILES string is CC(C)(C)OC(=O)N1CCNCC1 .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Characterization "Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate" and its derivatives have been a subject of interest for their unique chemical properties. Sanjeevarayappa et al. (2015) synthesized a related compound and characterized it through various spectroscopic methods, revealing its crystal structure and confirming its molecular configuration. This compound exhibited moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa et al., 2015). Another derivative was synthesized by Gumireddy et al. (2021), highlighting the compound's potential as a pharmacologically useful core due to its sterically congested piperazine derivative structure (Gumireddy et al., 2021).

Biological Evaluation

Biological Evaluation Yahu Liu (2010) synthesized a variant of this compound as an intermediate for the synthesis of biologically active benzimidazole compounds, underscoring its importance in pharmaceutical research (Liu Ya-hu, 2010). Similarly, Kulkarni et al. (2016) synthesized two derivatives and evaluated their antibacterial and antifungal activities, finding them to be moderately active against several microorganisms (Kulkarni et al., 2016).

Molecular Structure Analysis

Molecular Structure Analysis The molecular and crystal structure of a variant was reported by Mamat et al. (2012), providing insight into its molecular geometry and bonding, which are essential for understanding its reactivity and interactions (Mamat et al., 2012). Yang et al. (2021) conducted a comprehensive study including crystallographic, conformational analysis, and DFT calculations, revealing the stability of molecular structure and conformations of another derivative (Zhi-Ping Yang et al., 2021).

Anticorrosive Applications

Anticorrosive Applications Praveen et al. (2021) explored the anticorrosive behavior of a novel derivative, showing its effectiveness in protecting carbon steel surfaces with an inhibition efficiency of 91.5% in corrosive media. This demonstrates the compound's potential in industrial applications, particularly in corrosion inhibition (Praveen et al., 2021).

Chiral Deprotonation in Synthesis

Chiral Deprotonation in Synthesis McDermott et al. (2008) described a chiral deprotonation process using a derivative of this compound, showcasing its utility in the synthesis of medicinally relevant molecules, reflecting its importance in pharmaceutical manufacturing (McDermott et al., 2008).

Safety And Hazards

Tert-butyl 1-piperazinecarboxylate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, clothing, and eye/face protection, and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .

Future Directions

Tert-butyl 1-piperazinecarboxylate serves as a useful building block/intermediate in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities, suggesting that the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery . Therefore, future research could focus on exploring its potential applications in the synthesis of new bioactive compounds.

properties

IUPAC Name

tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-5-13-8(7-14)9(15)12-4/h8,13H,5-7H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMQGLJMJBYWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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